molecular formula C18H27N3O2S B5742620 Methyl 4-{[(2,2,6,6-tetramethylpiperidin-4-yl)carbamothioyl]amino}benzoate

Methyl 4-{[(2,2,6,6-tetramethylpiperidin-4-yl)carbamothioyl]amino}benzoate

Cat. No.: B5742620
M. Wt: 349.5 g/mol
InChI Key: UOHONZBOOYPEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(2,2,6,6-tetramethylpiperidin-4-yl)carbamothioyl]amino}benzoate is an organic compound that belongs to the class of piperidine derivatives. This compound is known for its unique structural features, which include a piperidine ring substituted with four methyl groups and a benzoate ester group. It has applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(2,2,6,6-tetramethylpiperidin-4-yl)carbamothioyl]amino}benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2,2,6,6-tetramethylpiperidin-4-yl)carbamothioyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Methyl 4-{[(2,2,6,6-tetramethylpiperidin-4-yl)carbamothioyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-{[(2,2,6,6-tetramethylpiperidin-4-yl)carbamothioyl]amino}benzoate involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring and carbamothioyl group play crucial roles in binding to these targets, leading to various biological effects. The compound can modulate enzyme activity and receptor signaling pathways, contributing to its bioactivity.

Comparison with Similar Compounds

Methyl 4-{[(2,2,6,6-tetramethylpiperidin-4-yl)carbamothioyl]amino}benzoate can be compared with other piperidine derivatives:

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it valuable in organic synthesis, materials science, and biomedical research.

Properties

IUPAC Name

methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S/c1-17(2)10-14(11-18(3,4)21-17)20-16(24)19-13-8-6-12(7-9-13)15(22)23-5/h6-9,14,21H,10-11H2,1-5H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHONZBOOYPEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=S)NC2=CC=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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